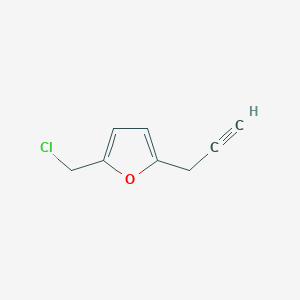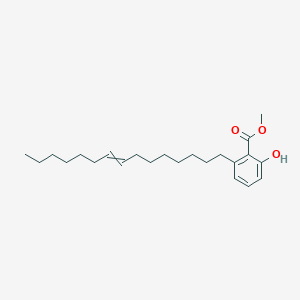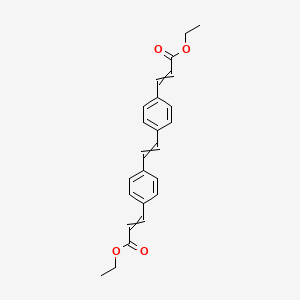
Diethyl 3,3'-(vinylenedi-4,1-phenylene)bisacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is an organic compound with the molecular formula C22H24O4 It is a diester of acrylic acid and is characterized by the presence of a vinylene group connecting two phenylene rings, each substituted with an acrylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate typically involves the esterification of acrylic acid with the corresponding diol. One common method is the reaction of 3,3’-(vinylenedi-4,1-phenylene)diol with acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate can undergo various chemical reactions, including:
Oxidation: The vinylene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The acrylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate groups under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: The corresponding diol.
Substitution: Substituted acrylates with various functional groups.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is employed in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate involves its interaction with molecular targets through its functional groups. The acrylate groups can undergo polymerization reactions, forming cross-linked networks that impart strength and durability to materials. The vinylene group can participate in conjugation, enhancing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 3,3’-(ethylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(propylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(butylenedi-4,1-phenylene)bisacrylate
Uniqueness
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is unique due to the presence of the vinylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
Propiedades
Número CAS |
60683-03-6 |
|---|---|
Fórmula molecular |
C24H24O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
ethyl 3-[4-[2-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]ethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H24O4/c1-3-27-23(25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(26)28-4-2/h5-18H,3-4H2,1-2H3 |
Clave InChI |
KOWIGDVPOVFBLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
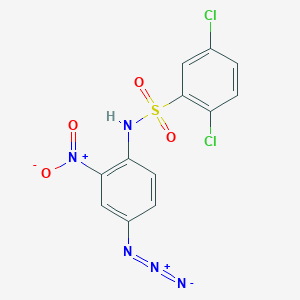
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
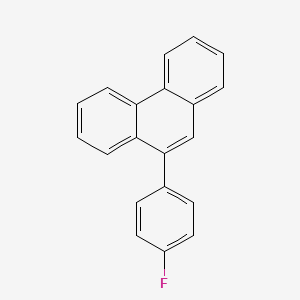
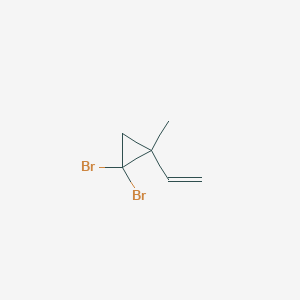
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
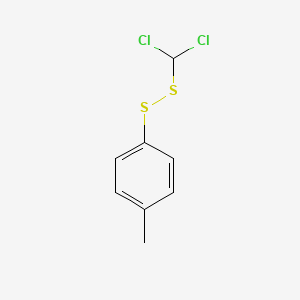
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)

